molecular formula C6H10FNO2 B13030869 Ethyl 3-fluoroazetidine-1-carboxylate

Ethyl 3-fluoroazetidine-1-carboxylate

Cat. No.: B13030869
M. Wt: 147.15 g/mol
InChI Key: STEGERPLUDIMEH-UHFFFAOYSA-N
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Description

Ethyl 3-fluoroazetidine-1-carboxylate is a fluorinated azetidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-fluoroazetidine-1-carboxylate typically involves the fluorination of azetidine derivatives. One common method includes the reaction of azetidine with ethyl chloroformate in the presence of a base, followed by fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoroazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or ester group, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroazetidine ketones, while substitution reactions can produce a wide range of functionalized azetidine derivatives.

Scientific Research Applications

Ethyl 3-fluoroazetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of ethyl 3-fluoroazetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-chloroazetidine-1-carboxylate
  • Ethyl 3-bromoazetidine-1-carboxylate
  • Ethyl 3-iodoazetidine-1-carboxylate

Uniqueness

Ethyl 3-fluoroazetidine-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity compared to its chloro, bromo, and iodo counterparts.

Properties

Molecular Formula

C6H10FNO2

Molecular Weight

147.15 g/mol

IUPAC Name

ethyl 3-fluoroazetidine-1-carboxylate

InChI

InChI=1S/C6H10FNO2/c1-2-10-6(9)8-3-5(7)4-8/h5H,2-4H2,1H3

InChI Key

STEGERPLUDIMEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC(C1)F

Origin of Product

United States

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